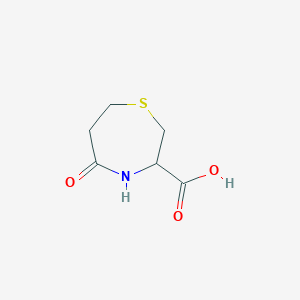
5-Oxo-1,4-thiazepane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Oxo-1,4-thiazepane-3-carboxylic acid is not directly mentioned in the provided papers. However, the papers discuss related structures that can provide insight into the chemical behavior and potential applications of similar compounds. The first paper explores oxetan-3-ol and thietan-3-ol as bioisosteres for the carboxylic acid functional group, which suggests that the thiazepane derivative could also serve as a bioisostere due to its structural similarities . The second paper discusses the synthesis and biological evaluation of thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, which, like 5-Oxo-1,4-thiazepane-3-carboxylic acid, contain a carboxylic acid moiety and a heterocyclic ring .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that include alkylation, cyclization, hydrolysis, and amidation . While the exact synthesis of 5-Oxo-1,4-thiazepane-3-carboxylic acid is not detailed, it can be inferred that similar synthetic strategies could be employed. The use of microwave irradiation for intramolecular cyclization is a notable technique that could potentially be applied to the synthesis of the thiazepane derivative .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H-NMR, 13C-NMR, and HRMS spectra . Additionally, single-crystal X-ray diffraction analysis has been used to confirm the regioselectivity of cyclization in the synthesis of a related compound . These analytical methods would likely be useful in the structural analysis of 5-Oxo-1,4-thiazepane-3-carboxylic acid to confirm its identity and purity.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 5-Oxo-1,4-thiazepane-3-carboxylic acid. However, the bioisosteric potential of oxetan-3-ol and thietan-3-ol derivatives suggests that the thiazepane derivative may also undergo similar reactions as the carboxylic acid functional group . This could include the formation of amides, esters, and other derivatives through reactions with amines, alcohols, and other nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds have been evaluated, indicating that these structures can serve as isosteric replacements for the carboxylic acid moiety . The bioisosteric properties suggest that 5-Oxo-1,4-thiazepane-3-carboxylic acid may also exhibit similar physicochemical properties, which could be beneficial in drug design and development. The biological evaluation of the thiazolo[3,2-b]-1,2,4-triazine derivatives revealed that certain compounds exhibit broad-spectrum antibacterial activity and antitubercular activity , suggesting that the thiazepane derivative might also possess these activities.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research on 5-Oxo-1,4-thiazepane-3-carboxylic acid derivatives has led to the development of various compounds with potential antipsychotic and anticonvulsant activities. For example, some substituted benzoxazepine and benzothiazepine derivatives have shown promising results in this area (Kaur et al., 2012).
Novel Synthesis Approaches
The chemical has been a subject of innovative synthesis techniques. A study presented a convenient method for synthesizing novel heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides and 5-oxo-1,4-thiazepine-3-carboxamides, showcasing the versatility of these compounds (Ilyn et al., 2006).
Development of Angiotensin II Receptor Antagonists
In the pharmaceutical industry, derivatives of 5-Oxo-1,4-thiazepane-3-carboxylic acid have been explored for their potential as angiotensin II receptor antagonists. This includes the study of various rings such as 5-oxo-1,2,4-oxadiazole and thiadiazole rings (Kohara et al., 1996).
Role in Fluorescence Quantum Yield
Studies have revealed that certain derivatives, like 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid, contribute significantly to the fluorescence origins of carbon dots, expanding their application in various fields (Shi et al., 2016).
Exploration in Pseudopeptide Foldamers
The compound has been used in the development of pseudopeptide foldamers, showcasing its utility in creating novel, structurally diverse molecules for various applications (Tomasini et al., 2003).
Development of BET Bromodomain Ligands
1,4-Thiazepanes and 1,4-thiazepanones, derived from 5-Oxo-1,4-thiazepane-3-carboxylic acid, have been identified as new BET bromodomain ligands, contributing significantly to the development of fragment screening libraries (Pandey et al., 2020).
Propriétés
IUPAC Name |
5-oxo-1,4-thiazepane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c8-5-1-2-11-3-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICTZUFURQRLDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1,4-thiazepane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

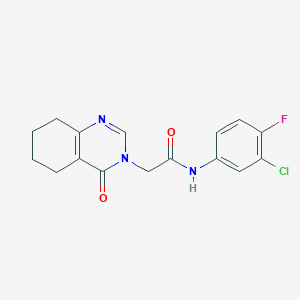
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2514284.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2514285.png)
![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)
![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)
![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)
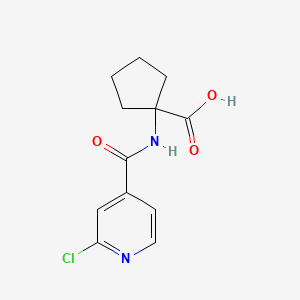
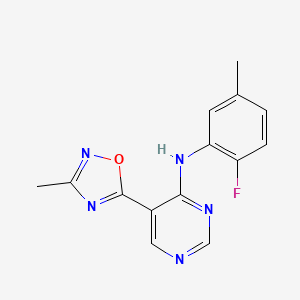
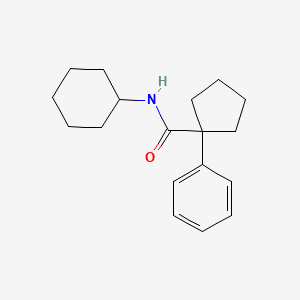
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)
![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)
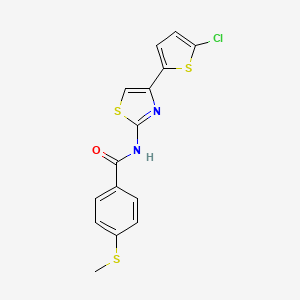
![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide](/img/structure/B2514304.png)